molecular formula C8H20BrP B1588790 Tetraethylphosphonium bromide CAS No. 4317-07-1

Tetraethylphosphonium bromide

Cat. No.: B1588790
CAS No.: 4317-07-1
M. Wt: 227.12 g/mol
InChI Key: LIXPXSXEKKHIRR-UHFFFAOYSA-M
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Description

Tetraethylphosphonium bromide is an inorganic compound with the chemical formula (CH3CH2)4PBr. It appears as a colorless crystal or crystalline powder and is known for its strong sour taste. This compound is highly stable at room temperature and has low solubility in water but is soluble in organic solvents such as alcohols, ethers, and chlorinated carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions: The common method for preparing tetraethylphosphonium bromide involves the reaction of triethylphosphine bromide with copper bromide. This reaction is typically carried out in a dry organic solvent under the protection of an inert gas .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: It can also participate in reduction reactions, typically involving reducing agents like hydrogen or hydrides.

    Substitution: This compound is known to undergo substitution reactions, where the bromide ion can be replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halide salts or other nucleophiles are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Products typically include phosphine oxides.

    Reduction: Reduced forms of the compound, such as phosphines.

    Substitution: Various phosphonium salts depending on the substituting anion.

Scientific Research Applications

Tetraethylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the

Properties

IUPAC Name

tetraethylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXPXSXEKKHIRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431954
Record name Tetraethylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4317-07-1
Record name Tetraethylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylphosphonium Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetraethylphosphonium bromide function as a templating agent in supramolecular assembly?

A1: this compound acts as a guest molecule during the self-assembly process of specific supramolecular hosts. [, ] Due to its size and cationic charge, it can favorably interact with the forming host, providing a thermodynamic driving force for the assembly process. This interaction helps to "template" the formation of the desired host structure. In the case of Si-3 synthesis, this compound's presence aids in overcoming the low lability of silicon catecholate bonds, leading to a cleaner assembly of the target host. [] Once the host structure is formed, the this compound can be removed, leaving behind the empty cavity available for further studies.

Q2: What spectroscopic techniques are used to confirm the encapsulation of this compound within a supramolecular host, and what are the key observations?

A2: ¹H NMR spectroscopy is a primary technique used to confirm the encapsulation of this compound within supramolecular hosts like Si-3. [] Upon encapsulation, the this compound's proton resonances experience a diagnostic upfield shift in the ¹H NMR spectrum compared to their free-state positions. This shift arises from the shielding effect of the host's aromatic framework, indicating the guest molecule's successful inclusion within the host cavity.

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